Dodecyl acetate

描述

This compound has been reported in Mandragora autumnalis, Citrus iyo, and other organisms with data available.

Structure

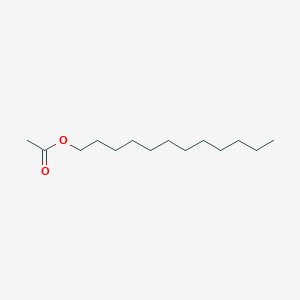

2D Structure

3D Structure

属性

IUPAC Name |

dodecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGRQBCURJOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047641 | |

| Record name | Dodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a waxy, citrus-rose odour | |

| Record name | Lauryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

150.00 °C. @ 15.00 mm Hg | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents, 1 ml in 4 ml 80% alcohol (in ethanol) | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000468 [mmHg] | |

| Record name | Lauryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-66-3 | |

| Record name | Dodecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J36KE44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.3 °C | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Role As a Pheromone:

Dodecyl acetate (B1210297) has been identified as a component of the sex pheromone blend of several species of moths, including those from the families Tortricidae and Lyonetiidae. researchgate.net In some species, it acts as a major component of the pheromone, while in others, it is a minor component that can modulate the behavioral response of the receiving insect. researchgate.net Research in this area is crucial for understanding insect chemical communication and for developing environmentally friendly pest control methods. nih.gov Studies have also shown that dodecyl acetate can act as an inhibitor of the pheromone response in some moth species, such as the Oriental fruit moth, Cydia molesta. nih.gov

Synthesis and Derivatization of Dodecyl Acetate

Mechanisms of Olfactory Receptor Binding and Activation by Dodecyl Acetate (B1210297)

The perception of odors, including dodecyl acetate, begins when these volatile molecules enter the pores of an insect's olfactory sensilla, which are tiny hair-like structures typically located on the antennae. mdpi.comfrontiersin.org Inside the sensilla, the odorant molecules are thought to be transported through the aqueous sensillum lymph by odorant-binding proteins (OBPs) to the olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. nih.gov

While the specific olfactory receptor for this compound has not been definitively identified in all studied species, research on related compounds and insect olfactory receptors in general provides insight into the likely mechanism. The binding of an odorant like this compound to a specific OR is a highly selective process, often described as a lock-and-key mechanism. This binding event triggers a conformational change in the receptor protein, which in turn initiates an intracellular signaling cascade. scbt.com This cascade ultimately leads to the depolarization of the neuron and the generation of an action potential, which is the electrical signal that travels to the insect's brain for processing. diva-portal.orgnih.gov The brain then interprets this signal, leading to a specific behavioral response, such as attraction, repulsion, or alarm.

In some moths, specific olfactory receptors have been identified that respond to acetate esters. oup.com For example, in the light brown apple moth (Epiphyas postvittana), certain olfactory receptors have been shown to recognize a range of plant-produced terpenoids and benzoates. oup.com The specificity of the response to different but structurally related acetate compounds suggests a fine-tuning of the olfactory system to detect key environmental cues. The study of how different olfactory receptors in a single species respond to various components of a pheromone blend, including this compound, is an active area of research. nih.gov

Olfactory Perception and Behavioral Responses to this compound

Electroantennography (EAG) Studies and Behavioral Assays

Electroantennography (EAG) has been instrumental in determining the olfactory activity of this compound in various insect species. This technique measures the electrical response of an entire antenna to a given odorant, providing a clear indication of whether the insect's olfactory receptor neurons can detect the compound.

In the stick tea thrips, Dendrothrips minowai, both adult females and males exhibit positive electrophysiological responses to this compound. researchgate.net Concentration-dependent EAG assays showed that the antennal responses of both sexes increased with higher doses of synthetic this compound. researchgate.net Behavioral assays using H-tube olfactometers confirmed these findings, demonstrating that D. minowai larvae, as well as adult females and males, were significantly attracted to this compound. researchgate.net

Similarly, for the macadamia nut borer, Ecdytolopha torticornis, this compound was one of several compounds identified from female sex pheromone gland extracts that elicited EAG responses in males. researchgate.net However, in field trapping experiments, this compound alone did not capture males, indicating its role as a secondary component in a more complex pheromone blend. researchgate.net

In studies on the black-banded oak borer, Coroebus florentinus, this compound was used as a reference compound in electroantennographic assays, although the primary focus was on other volatile compounds identified from the insects and their host plant. csic.es Research on the tea tortrix, Homona coffearia, also identified this compound as one of the few compounds in female gland extracts that were appreciably active in male EAG tests. researchgate.net

Conversely, in some species, this compound can act as an inhibitor. Early field tests with the oriental fruit moth (Cydia molesta) suggested that this compound could inhibit male attraction to live females or synthetic pheromone sources. gre.ac.uk However, later research revealed it to be a component of the female pheromone blend, highlighting the complexity of its role. gre.ac.uk

The following table summarizes the findings from various EAG and behavioral studies on this compound.

| Species | Assay Type | Response to this compound | Finding |

| Dendrothrips minowai (Stick Tea Thrips) | EAG & H-tube Olfactometer | Attraction | This compound is an aggregation pheromone, attracting larvae, adult females, and males. researchgate.net |

| Ecdytolopha torticornis (Macadamia Nut Borer) | EAG & Field Traps | EAG-active, but no attraction alone | Acts as a secondary component of the female sex pheromone. researchgate.net |

| Homona coffearia (Tea Tortrix) | EAG | Active | One of the few active compounds detected in female gland extracts. researchgate.net |

| Cydia molesta (Oriental Fruit Moth) | Field Tests | Inhibition (initially observed) | Later identified as a component of the female pheromone blend. gre.ac.uk |

Comparative Olfactory Sensitivity Across Species

The olfactory sensitivity to this compound varies significantly among different insect species, reflecting its diverse ecological roles as a pheromone, kairomone, or repellent.

In some species, this compound is a crucial component of their chemical communication system. For instance, in formicine ants, this compound is part of the Dufour's gland pheromone, which, along with mandibular alarm pheromones and formic acid, elicits a "mass attack" response. uni-konstanz.demdpi.com This indicates a high sensitivity and a specific, innate behavioral reaction to the compound within the colony.

For the western flower thrips (Frankliniella occidentalis), this compound is a component of the larval alarm pheromone. mdpi.com This signal repels other thrips, both adults and larvae, demonstrating a defensive role. mdpi.com The predator of the thrips, Orius tristicolor, has evolved to use this same compound as a kairomone. The detection of this compound induces intensive foraging behavior in the predator, including increased turning rates and time spent in the area, indicating a high sensitivity that benefits the predator in locating its prey. sci-hub.se

In Lepidoptera, the role and the sensitivity to this compound can be highly specific. While it is a key EAG-active component for the macadamia nut borer and the tea tortrix, its behavioral effect is often dependent on its presence within a specific blend of other compounds. researchgate.net For the false codling moth, Thaumatotibia leucotreta, sexual communication is primarily mediated by a specific ratio of (E)-8-dodecenyl acetate and (Z)-8-dodecenyl acetate, with no mention of this compound playing a key role, suggesting lower comparative sensitivity or a different function. frontiersin.org

This variability highlights that the evolution of olfactory sensitivity is finely tuned to the ecological context of each species, determining whether this compound acts as an attractant, repellent, or a cue for locating prey.

Neural Processing of this compound Olfactory Signals

The neural processing of olfactory signals like this compound begins when the molecule binds to olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensilla on the insect's antennae. uni-konstanz.demdpi.comnih.gov The binding of a ligand such as this compound to its specific OR initiates a signal transduction cascade, leading to the depolarization of the ORN and the generation of action potentials. uni-konstanz.demdpi.com

These action potentials travel along the axons of the ORNs to the antennal lobe (or olfactory bulb in mammals), the primary olfactory center in the insect brain. nih.govresearchgate.net Within the antennal lobe, axons from all the ORNs that express the same type of olfactory receptor converge onto distinct, spherical structures of neuropil called glomeruli. nih.govresearchgate.netnih.gov This arrangement creates a "scent map," where each odorant, including this compound, elicits a specific pattern of glomerular activation.

The processing of this information can follow two main logics: a "labelled-line" system or a "combinatorial" or "across-glomeruli" coding system. uni-konstanz.demdpi.com

Labelled-line processing: In this system, a specific odorant activates a dedicated neural pathway, leading to a stereotyped, innate behavior. mdpi.com For example, the detection of a key pheromone component might trigger a direct, pre-programmed attraction response.

From the antennal lobe, projection neurons (PNs) relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the signals are further integrated with other sensory information, leading to learning, memory formation, and the final behavioral output. nih.gov

Ecological Impact and Interactions of this compound

Role in Multitrophic Interactions (e.g., Plant-Herbivore-Natural Enemy)

This compound plays a significant role in mediating complex interactions across multiple trophic levels, particularly in plant-herbivore-predator systems. These interactions are often driven by chemical cues, where a compound released by one organism is detected and used by another.

A classic example involves the western flower thrips (Frankliniella occidentalis), its host plants, and its predators. The larvae of the western flower thrips release an alarm pheromone composed of decyl acetate and this compound when disturbed or attacked. mdpi.comsci-hub.se This pheromone acts as an intraspecific signal (herbivore-herbivore), causing nearby thrips to disperse and reduce their feeding and egg-laying activities. mdpi.com

However, this chemical signal is intercepted by organisms at the third trophic level. Predatory insects, such as the minute pirate bug Orius tristicolor, use this compound as a kairomone—a chemical signal that benefits the receiver but not the emitter. sci-hub.se The predator is highly sensitive to this compound, which triggers intensive foraging and searching behavior, increasing the likelihood of locating the thrips larvae. sci-hub.se In this way, the thrips' own alarm signal inadvertently reveals its location to its natural enemy, demonstrating a clear link in a plant-herbivore-natural enemy interaction chain.

Volatile organic compounds (VOCs) released by plants in response to herbivory (herbivore-induced plant volatiles, or HIPVs) are another critical component of multitrophic interactions. nih.gov While this compound is primarily known as an insect-produced semiochemical, the chemical landscape is complex. Plants emit a dynamic blend of VOCs that can attract the natural enemies of the herbivores feeding on them. nih.govsaskyavn.blog The presence of insect-derived signals like this compound can synergize with these plant signals, creating a more reliable and detectable cue for predators and parasitoids navigating the environment to find their hosts or prey.

This compound in Biological Control Programs

The specific and potent influence of this compound on insect behavior makes it a valuable tool in biological control programs and integrated pest management (IPM) strategies. nih.govresearchgate.netnih.gov Its application is primarily focused on monitoring pest populations and manipulating their behavior to reduce crop damage.

One key application is in enhancing the effectiveness of trapping systems. In studies on the stick tea thrips, Dendrothrips minowai, traps baited with a blend of this compound and tetradecyl acetate captured 1.2 to 3.0 times more adult thrips than unbaited control traps. researchgate.net This demonstrates its utility as an attractant for monitoring population levels, allowing for more timely and targeted pest control interventions. Furthermore, the mass deployment of these baited sticky traps in tea plantations led to a significant reduction in the thrips population on the plants. researchgate.net

Another innovative strategy involves using this compound to improve the efficacy of insecticides. Research on the western flower thrips showed that adding this compound, a component of its alarm pheromone, to insecticide applications could increase their effectiveness. researchgate.net The rationale is that the alarm pheromone induces movement and agitation in the thrips, potentially increasing their contact with the insecticide.

To be effective in the field, semiochemicals like this compound must be released in a controlled and prolonged manner. nih.govresearchgate.net To achieve this, researchers have developed controlled-release formulations (CRFs), such as incorporating this compound into alginate-bentonite hydrogel granules. nih.govresearchgate.netnih.gov These formulations protect the volatile compound from rapid degradation and ensure a steady release over time, making its use in agricultural settings more practical and efficient. nih.govresearchgate.netnih.gov

Influence on Insect Behavior and Population Dynamics

This compound can significantly influence the behavior of individual insects, which in turn affects the dynamics of their populations. Its primary roles are as an aggregation pheromone or an alarm pheromone, leading to distinct population-level outcomes.

As an aggregation pheromone for the stick tea thrips, Dendrothrips minowai, this compound promotes the gathering of individuals. researchgate.net Behavioral assays confirmed that larvae, adult females, and males are all attracted to the compound. researchgate.net This aggregation behavior can lead to a clustered spatial distribution of the thrips population within tea plantations. researchgate.net While aggregation can be beneficial for mating, it can also lead to concentrated crop damage. However, from a pest management perspective, this behavior can be exploited. Mass trapping using this compound as a lure can suppress local populations. Field studies have shown that deploying traps baited with aggregation pheromones resulted in a notable reduction in the adult thrips population on tea leaves. researchgate.net

Conversely, as an alarm pheromone for the western flower thrips, this compound induces dispersal and avoidance behaviors. mdpi.comsci-hub.se This can cause a rapid, localized decrease in population density as individuals flee the area where the pheromone was released. This behavior reduces feeding damage and oviposition in the immediate vicinity. mdpi.com The addition of this compound to insecticides has been explored as a way to leverage this dispersal behavior to increase contact with lethal agents, thereby impacting population mortality rates. researchgate.net

Early research on the oriental fruit moth also suggested that this compound could act as an inhibitor, disrupting mating by preventing males from being attracted to females. gre.ac.uk By interfering with a crucial reproductive behavior, such compounds have the potential to directly impact a population's growth rate.

The table below summarizes the behavioral and population-level effects of this compound on different insect species.

| Species | Behavioral Effect | Influence on Population Dynamics |

| Dendrothrips minowai (Stick Tea Thrips) | Aggregation (Attraction) | Promotes clustered distribution; enables population suppression via mass trapping. researchgate.net |

| Frankliniella occidentalis (Western Flower Thrips) | Alarm (Repulsion/Dispersal) | Causes localized population dispersal; can potentially increase insecticide efficacy. mdpi.comsci-hub.seresearchgate.net |

| Cydia molesta (Oriental Fruit Moth) | Mating Inhibition (potential) | May disrupt reproduction, potentially reducing population growth. gre.ac.uk |

Materials Science:

Chemical Synthesis Methodologies for Dodecyl Acetate

The industrial production of this compound primarily relies on the esterification of 1-dodecanol (B7769020) with acetic acid, though other routes have been developed to optimize yield and reaction conditions.

Esterification of 1-Dodecanol with Acetic Acid

The most common method for synthesizing this compound is the direct esterification of 1-dodecanol with acetic acid. cymitquimica.com This reaction is typically catalyzed by an acid. Research has explored various catalysts to improve the efficiency and selectivity of this process. For instance, [Gly]3PW, an organic-inorganic hybrid catalyst, has demonstrated high efficacy. Under optimized conditions—a molar ratio of acetic acid to 1-dodecanol of 2.0, a reaction temperature of 373 K, and a reaction time of 7 hours without a solvent—a 98% conversion of 1-dodecanol can be achieved with 100% selectivity for this compound. researchgate.net

Another study highlights the use of N,N-diphenylammonium triflate as an efficient catalyst for the ester condensation between equimolar amounts of carboxylic acids and alcohols under thermal conditions, which notably does not require a dehydration step. nii.ac.jp The selection of the catalyst and reaction conditions, such as temperature and the molar ratio of reactants, significantly influences the reaction's yield and selectivity.

Table 1: Comparison of Catalysts for this compound Synthesis via Esterification

| Catalyst | Reactants | Reaction Conditions | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| [Gly]3PW | 1-Dodecanol, Acetic Acid | 373 K, 7 h, solvent-free | 98% conversion of 1-dodecanol | 100% for this compound | researchgate.net |

| N,N-diphenylammonium triflate | 1-Dodecanol, Acetic Acid | Thermal conditions | High reactivity | - | nii.ac.jp |

Enzymatic Synthesis Approaches for this compound

Enzymatic synthesis offers a green alternative to chemical methods, often providing high selectivity under mild reaction conditions. Lipases are commonly employed for the esterification of 1-dodecanol. For example, lipase PS-30 immobilized on Celite-521 has been used effectively with vinyl acetate as the acyl donor. acs.org This biocatalytic approach is noted for being enantioselective, robust, and scalable. acs.org Chemoenzymatic synthesis has also been utilized for producing chiral analogs, such as (R)-10-methyldodecan-1-yl acetate, where a key step involves reduction catalyzed by baker's yeast. researchgate.net

Alternative Synthetic Routes to this compound

Besides direct esterification, other synthetic pathways to this compound exist. One such method is the acetylation of lauryl alcohol. chemicalbook.comchemicalbook.com Transesterification is another viable route, where an ester is reacted with an alcohol in the presence of a catalyst. For example, the reaction of an alcohol with an ester using tetraethylammonium bicarbonate as a catalyst at 60°C for 2 hours has been reported to yield this compound. chemicalbook.com Additionally, this compound can be synthesized from isopropenyl acetate and 1-dodecanol. chemicalbook.com These alternative routes can be advantageous in specific contexts, such as when starting materials are more readily available or when milder reaction conditions are required.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives allows for the creation of molecules with tailored properties for specific applications, such as pheromones and specialized polymers.

Chiral Synthesis of Stereoisomers (e.g., Methyl-branched Dodecyl Acetates)

The synthesis of chiral methyl-branched dodecyl acetates is of particular interest due to their role as insect sex pheromones. pherobase.comsakura.ne.jp For example, (R)- and (S)-10-methylthis compound are components of the sex pheromone of the smaller tea tortrix moth. researchgate.netpherobase.com The synthesis of these stereoisomers often involves starting from chiral synthons. One approach describes a route to (±)-10-methyl-1-dodecanol acetate with an optional sequence to generate the chiral center with high enantiomeric excesses using (S)-(-)-prolinol as a chiral auxiliary. researchgate.net Another method involves the chemoenzymatic synthesis of (R)-(+)-2-methylbutan-1-ol, which serves as a chiral synthon for preparing optically active pheromones like (R)-10-methyldodecan-1-yl acetate. researchgate.net The synthesis of these complex molecules requires precise control over stereochemistry, often achieved through multi-step sequences involving chiral reagents or catalysts. pherobase.comresearchgate.net

Table 2: Examples of Synthesized Chiral this compound Analogs

| Compound | Starting Material/Method | Application | Reference |

|---|---|---|---|

| (R)- and (S)-10-Methylthis compound | Chiral synthons from asymmetric synthesis | Sex pheromone component of the smaller tea tortrix moth | researchgate.netpherobase.com |

| (R)-10-Methyldodecan-1-yl acetate | Chemoenzymatic synthesis using baker's yeast | Chiral methyl-branched pheromone | researchgate.net |

| (-)-(R)- and (+)-(S)-10-methylthis compound | Hydrolytic kinetic resolution of terminal mono- and bis-epoxides | Insect pheromones | pherobase.com |

Synthesis of this compound Copolymers (e.g., with Vinyl Acetate)

This compound can be copolymerized with other monomers to produce polymers with specific properties. For example, copolymers of dodecyl methacrylate (a related ester) and vinyl acetate have been synthesized via free radical polymerization using azobisisobutyronitrile (AIBN) as an initiator. researchgate.net These copolymers have applications as viscosity index improvers and pour point depressants for lubricating oils. researchgate.net

In a similar vein, copolymers of vinyl acetate and fumarate esters, including those with dodecyl groups, have been prepared. google.com These copolymers are synthesized by reacting vinyl acetate with a mixture of fumarate esters, which can include decyl, dodecyl, tetradecyl, hexadecyl, and octadecyl fumarates. google.com The copolymerization is typically carried out using a catalyst like benzoyl peroxide. google.com The resulting copolymers have applications as pour point depressants and viscosity index improvers in lubricating oils. google.com

Derivatization for Enhanced Biological Activity or Controlled Release

Derivatization of this compound or related structures is a strategy employed to modify its physical properties, enhance biological efficacy, or achieve a controlled and sustained release profile, particularly in agricultural applications where it serves as a component of insect sex pheromones. mdpi.comcore.ac.uk

One significant area of research is the development of controlled-release formulations (CRFs) to prolong the compound's effectiveness in the field. mdpi.comcsic.es this compound's volatility, while essential for its function as a semiochemical, limits its persistence when applied using conventional methods. mdpi.com To counteract this, researchers have successfully encapsulated this compound in various matrices. A notable example involves the use of alginate-based hydrogels, often combined with bentonite (B74815) clay. mdpi.comcsic.esnih.gov

The encapsulation efficiency and release rate of this compound from these hydrogels are influenced by the composition of the matrix. Studies have shown that the encapsulation efficiency increases with a higher alginate-to-bentonite ratio. csic.esnih.gov Conversely, a higher proportion of bentonite in the alginate hydrogel leads to a more prolonged release profile. mdpi.com For instance, laboratory volatilization experiments demonstrated that while technical-grade this compound was fully released within 48 hours, an alginate-bentonite formulation (DDAB75A10) exhibited a significantly extended release. mdpi.comnih.gov The release kinetics from such formulations have been described by the Ritger and Peppas model, with a diffusional exponent value indicating a non-Fickian or anomalous transport mechanism, where both diffusion and polymer matrix relaxation control the release. csic.esnih.gov Field experiments have confirmed the steady, long-term release of this compound from these hydrogel formulations, making them viable for use in pest management programs. csic.esnih.gov

Beyond formulation, chemical derivatization of related parent molecules can modify biological activity. For example, new bifunctional ionic liquids have been synthesized based on the N-dodecylguanidine cation, a structure related to the commercially available fungicide N-dodecylguanidine acetate (dodine). researchgate.netresearchgate.net By replacing the acetate anion with others, such as 3,5-dichlorosalicylate, researchers can create compounds that not only retain fungicidal properties but also introduce additional functions like the induction of systemic acquired resistance in plants. researchgate.netresearchgate.net This approach allows for the tuning of physical and biological properties. researchgate.net Similarly, the synthesis of chiral derivatives, such as (R)- and (S)-10-Methyl-1-dodecyl Acetate, components of the smaller tea tortrix moth's sex pheromone, highlights how structural modifications can yield specific, biologically active isomers. researchgate.net

| Formulation/Derivative | Matrix/Modification | Key Finding | Reference |

| This compound CRF | Alginate-Bentonite Hydrogel | Encapsulation efficiency increases with higher alginate content. | csic.es, mdpi.com |

| This compound CRF | Alginate-Bentonite Hydrogel | Release rate is prolonged with increased bentonite content. | mdpi.com |

| DDAB75A10 | Alginate-Bentonite Hydrogel | Exhibits a non-Fickian (anomalous) transport release mechanism. | nih.gov |

| N-dodecylguanidine salts | Anion Exchange (e.g., salicylate) | Creates bifunctional compounds with fungicidal and plant resistance-inducing properties. | researchgate.net, researchgate.net |

| (R/S)-10-Methyl-1-dodecyl Acetate | Asymmetric Synthesis | Production of specific chiral isomers that are active pheromone components. | researchgate.net |

Catalytic Mechanisms in this compound Synthesis

The synthesis of this compound, an ester, is typically achieved through esterification, a reaction that can be catalyzed by various means, including acids, enzymes, and micellar systems.

Acid-Catalyzed Esterification Mechanisms

The most common method for synthesizing this compound and similar esters is the Fischer-Speier esterification, which involves reacting a carboxylic acid (acetic acid) with an alcohol (dodecanol) in the presence of an acid catalyst. wikipedia.org This is a reversible acyl substitution reaction. wikipedia.org The mechanism proceeds through several key, reversible steps:

Protonation of the Carbonyl Oxygen : The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : The alcohol (dodecanol) acts as a nucleophile and attacks the activated carbonyl carbon. psu.edu This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. masterorganicchemistry.com This converts a hydroxyl group into a water molecule, which is a good leaving group.

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation : The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. masterorganicchemistry.com

Because the reaction is in equilibrium, the removal of water is crucial to drive the reaction toward the formation of the ester product.

Enzyme-Catalyzed Transesterification Mechanisms

Enzymatic synthesis offers a green alternative to chemical catalysis, operating under milder conditions. scielo.br Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely used for this purpose, catalyzing esterification and transesterification reactions. scielo.br In transesterification for this compound synthesis, dodecanol (B89629) would react with an acyl donor, such as another ester (e.g., vinyl acetate or ethyl acetate), rather than with free acetic acid. jst.go.jp

The most widely accepted kinetic model for lipase-catalyzed transesterification is the Ping-Pong Bi-Bi mechanism . jst.go.jpcore.ac.uk This mechanism involves two substrates and two products and proceeds as follows:

Acyl-Enzyme Complex Formation : The first substrate, the acyl donor (e.g., vinyl acetate), binds to the lipase's active site. The lipase then cleaves the ester bond of the donor, forming a covalent acyl-enzyme intermediate and releasing the first product (e.g., vinyl alcohol, which tautomerizes to acetaldehyde). jst.go.jpaminer.cn

Nucleophilic Attack by Alcohol : The second substrate, the alcohol (dodecanol), enters the active site. It performs a nucleophilic attack on the acyl-enzyme intermediate.

Ester Release : This attack cleaves the covalent bond between the acyl group and the enzyme, forming the new ester (this compound) and releasing it as the second product. The free enzyme is regenerated and ready to start another catalytic cycle.

Micellar Catalysis (e.g., Sodium Dodecyl Sulfate (B86663) in Synthesis)

Micellar catalysis utilizes surfactants, such as sodium dodecyl sulfate (SDS), to facilitate reactions, often in aqueous or solvent-free systems. psu.edutandfonline.com This approach is beneficial as it can enhance reaction rates and allow reactions between immiscible reactants. sci-hub.setandfonline.com When the concentration of a surfactant like SDS in water is raised above its critical micelle concentration (CMC), the molecules aggregate to form micelles. tandfonline.comtandfonline.com These micelles have a hydrophobic core and a hydrophilic exterior (corona). tandfonline.com

The catalytic mechanism in ester synthesis can be attributed to two primary functions of the surfactant:

Phase-Transfer and Solubilization : For a reaction between a water-insoluble alcohol (like dodecanol) and a water-soluble acid or acyl donor, the micelle's hydrophobic core acts as a microreactor. It encapsulates the nonpolar reactants, bringing them into close proximity and increasing their effective concentration, which accelerates the reaction. sci-hub.setandfonline.com The addition of SDS can turn a heterogeneous mixture of substrates into a clear solution, indicating the formation of a microemulsion or micellar system where the reaction can proceed efficiently. tandfonline.comresearchgate.net

Direct Catalytic Role : Some surfactants can also play a more direct catalytic role. For instance, SDS can hydrolyze under acidic conditions to form sodium bisulfate (a Brønsted acid) and dodecanol, with the acid directly catalyzing the esterification. researchgate.net Other surfactant-catalysts, like dodecylbenzene sulfonic acid (DBSA), are themselves acidic and act as both a surfactant and a Brønsted acid catalyst. psu.edunih.gov The catalyst promotes the protonation of the carbonyl oxygen, similar to conventional acid catalysis, favoring the nucleophilic attack by the alcohol to form the ester. psu.edu

This method aligns with the principles of green chemistry by often using water as a solvent and enabling reactions at ambient temperatures. tandfonline.comtandfonline.com

Advanced Applications and Research Directions

Controlled Release Formulations of Dodecyl Acetate (B1210297)

Controlled-release formulations (CRFs) are crucial for applications requiring the slow, sustained delivery of a volatile compound like dodecyl acetate, which is a component of some insect sex pheromones. csic.esresearchgate.netresearchgate.net The primary goal is to maintain an effective concentration in the environment over an extended period, enhancing efficiency and longevity. csic.esresearchgate.net Hydrogel-based encapsulation is a common and effective technique for creating these CRFs. mdpi.com

The combination of natural polymers and clays (B1170129) has emerged as a promising strategy for developing advanced controlled-release systems. mdpi.com Alginate, a polysaccharide extracted from brown seaweed, is widely used due to its ability to form a water-insoluble hydrogel through ionotropic gelation with divalent cations like calcium. mdpi.com This process creates an "egg-box" structure capable of encapsulating bioactive substances. mdpi.com

To improve the performance of pure alginate systems, inorganic nanoparticles such as bentonite (B74815) clay are incorporated. mdpi.com Bentonite enhances the mechanical strength and thermal stability of the hydrogel and, crucially, allows for greater control over the release rate of the encapsulated agent. mdpi.comasianpubs.org The hydroxyl groups on the surface of bentonite can form hydrogen bonds with the polymer matrix, which can inhibit the large-scale swelling of the hydrogel and thus modify its release properties. asianpubs.org

Research on this compound (DDA) CRFs has shown that hybrid alginate-bentonite hydrogels are highly effective. csic.esresearchgate.net Studies have demonstrated a direct relationship between the composition of the hydrogel and its encapsulation efficiency (EE). Specifically, the EE of this compound increases as the proportion of alginate in the formulation rises. csic.esresearchgate.netnih.gov Conversely, a higher content of bentonite leads to an increase in the size, roughness, and thermal stability of the CRF granules. mdpi.comnih.gov

Interactive Table: Composition and Encapsulation Efficiency of DDA Formulations

| Formulation Code | DDA (% w/w) | Bentonite (% w/w) | Alginate (% w/w) | Encapsulation Efficiency (EE %) |

|---|---|---|---|---|

| DDAB80A5 | 15 | 80 | 5 | 55.3 ± 1.2 |

| DDAB75A10 | 15 | 75 | 10 | 68.2 ± 1.5 |

| DDAB70A15 | 15 | 70 | 15 | 80.1 ± 1.8 |

| DDAB65A20 | 15 | 65 | 20 | 89.5 ± 2.1 |

Data derived from studies on alginate-bentonite hydrogels. researchgate.net

The successful incorporation of this compound into the alginate-bentonite matrix has been confirmed through characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM). researchgate.netmdpi.comnih.gov

Complex coacervation is a highly effective microencapsulation method used in the pharmaceutical, food, and agricultural industries. researchgate.net This technique involves the electrostatic interaction between two oppositely charged polymers in an aqueous solution, leading to a phase separation that forms a polymer-rich coacervate layer around a core material. researchgate.netnottingham.ac.uknih.gov It is particularly suitable for encapsulating hydrophobic substances like this compound and offers advantages such as high payload capacity and high encapsulation efficiency, often reaching up to 99%. researchgate.net

For this compound, a successful microencapsulation system has been developed using whey protein (WP) and acacia gum (AG) as the wall materials. researchgate.netnottingham.ac.uk In this process, this compound forms the core, which is then encapsulated by the WP-AG coacervate. nottingham.ac.uk The efficiency of this encapsulation is highly dependent on process parameters. Optimal encapsulation of this compound has been achieved when the coacervation is conducted at a pH of 3.5, with a wall-to-core mass ratio of 3:1, and a total wall material concentration of 1.0% by weight. researchgate.netnottingham.ac.uk Scanning electron microscopy has confirmed that these microcapsules possess a distinct core-shell structure, with this compound contained within the inner core. nottingham.ac.uk

Interactive Table: Optimal Conditions for this compound Microencapsulation via Complex Coacervation

| Parameter | Optimal Value |

|---|---|

| Wall Materials | Whey Protein (WP) & Acacia Gum (AG) |

| Core Material | This compound (DA) |

| pH | 3.5 |

| Wall/Core Mass Ratio | 3:1 |

Data based on research into complex coacervation of this compound. researchgate.netnottingham.ac.uk

This technique provides a robust method for protecting volatile compounds like this compound, with studies showing a controlled release over 30 days. researchgate.net

Understanding the release kinetics of this compound from controlled-release formulations is essential for predicting their performance and efficacy in environmental applications. nih.gov The release of an active substance from a polymer matrix is typically governed by diffusion, and various mathematical models can be used to describe this process. nih.govmdpi.com

For this compound released from alginate-bentonite hydrogels, studies have found a linear relationship between the percentage of the compound released and the amount of bentonite in the formulation. csic.esresearchgate.netnih.gov To model the release profile, several kinetic models are often tested, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. mdpi.com

Research has shown that the Ritger-Peppas model is often the most appropriate for describing the release of this compound from alginate-bentonite granules. nih.gov The model is expressed as: Mt/M∞ = k * t^n where Mt/M∞ is the fraction of the drug released at time t, k is a constant incorporating the characteristics of the macromolecular network, and n is the diffusional exponent, which indicates the release mechanism. nih.gov

For a selected alginate-bentonite formulation (DDAB75A10), the calculated diffusional exponent (n) was 0.818. csic.esresearchgate.netnih.gov In a spherical system, an n value between 0.43 and 0.85 indicates an anomalous or non-Fickian transport mechanism. nih.gov This means the release is controlled by a combination of Fickian diffusion (the movement of the compound through the polymer matrix) and swelling of the polymer hydrogel (the relaxation of polymer chains as they absorb water). nih.gov Field experiments have confirmed that these hydrogel formulations provide a steady release of this compound over time, making them suitable for agricultural biological control programs. csic.esnih.gov

This compound in Analytical Chemistry and Sensor Development

Beyond its role in controlled-release technologies, this compound has applications and potential uses in the field of analytical chemistry, particularly in separation science and the prospective development of chemical sensors.

This compound's properties as an organic solvent make it a candidate for use in advanced separation techniques like electromembrane extraction (EME). acs.org EME is a miniaturized sample preparation technique that uses an electrical field to drive charged analytes from an aqueous sample, through a supported liquid membrane (SLM), and into a clean aqueous acceptor solution. researchgate.net The SLM consists of a small volume of an organic solvent immobilized in the pores of a hydrophobic membrane support. acs.orgresearchgate.net

The choice of the organic solvent for the SLM is critical. This compound has been considered for this role due to its characteristics as a hydrogen bond acceptor (HBA) and its high partition coefficient (log P), which indicates low water solubility. acs.org However, in a study developing a generic liquid membrane for the extraction of basic compounds, this compound was found to have only moderate HBA properties. This resulted in insufficient partitioning of the target analytes into the SLM, and it was therefore not selected for that specific application. acs.org Despite this, its properties suggest it could be suitable for other EME applications where moderate hydrogen bonding and high hydrophobicity are desired to achieve selective separation.

Currently, there is limited research on biosensors or chemosensors developed specifically for the detection of this compound. However, existing sensor technologies for other volatile organic compounds (VOCs) and esters provide a framework for how such a sensor could be developed. researchgate.netmdpi.com

One potential approach is the use of colorimetric sensors based on polydiacetylenes (PDAs). researchgate.net PDAs are conjugated polymers that undergo a distinct blue-to-red color change, often accompanied by fluorescence, in response to environmental stimuli, including interaction with organic molecules. researchgate.net By embedding specific functional groups into the PDA structure, it is possible to create sensors that respond selectively to certain analytes. A PDA-based sensor could potentially be designed to change color upon exposure to this compound vapor, with the mechanism being solvatochromism, where the solvent disrupts the ordered polymer assembly. researchgate.net

Another promising strategy involves molecularly imprinted polymers (MIPs). mdpi.com MIPs are created by polymerizing functional monomers in the presence of a template molecule (in this case, this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. mdpi.com These "molecular memories" allow the polymer to selectively rebind the target molecule, which can be detected through various transduction methods, including electrochemical signals. mdpi.com

Finally, enzyme-based electrochemical biosensors could be explored. nih.gov This would require identifying an enzyme, such as an esterase, that specifically interacts with or is inhibited by this compound. The enzyme would be immobilized on an electrode surface, and its activity (or inhibition) in the presence of this compound would be converted into a measurable electrical signal. nih.gov While the stability and reproducibility of enzymes can be challenging, modifications with nanomaterials can enhance sensor performance. nih.gov

Methodologies for Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in complex matrices such as biological fluids, food products, and environmental samples are crucial for various research and control applications. Methodologies primarily rely on chromatographic techniques, which offer high sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a frequently employed method for the analysis of this compound. utas.edu.auresearchgate.neteuropa.eu In the context of food additives, a qualitative multi-analyte GC-MS method using Retention Time Locking (RTL) has been submitted for the identification of volatile flavouring compounds, including this compound. europa.eu This technique involves diluting liquid samples with a solvent like acetone (B3395972) and injecting them into the GC-MS system. Identification is confirmed by comparing retention times and mass spectra against a reference library, such as the FLAVOR2 database which contains data for over 409 flavouring compounds. europa.eu For solid samples, extraction using a Soxhlet or Accelerated Solvent Extractor with a hexane/acetone mixture precedes the GC-MS analysis. europa.eu In the analysis of essential oils from plant extracts, GC-MS has successfully identified this compound as a major component. utas.edu.au

Another advanced sample preparation and extraction technique is Supported Liquid Membrane Extraction (SLME), which has proven effective for concentrating analytes from complex samples before analysis. dtu.dk this compound itself serves as an effective liquid membrane for the extraction of other compounds. For instance, in the analysis of Ochratoxin A (OTA) in wine, a this compound liquid membrane was used to extract the toxin, achieving a concentration factor of approximately 7.5 and a recovery rate of 70-110%. dtu.dk This method simultaneously removes many interfering compounds, such as phenols, from the wine matrix. dtu.dk Similarly, Parallel Artificial Liquid Membrane Extraction (PALME), a high-throughput version of SLME, uses this compound with 1% trioctylamine (B72094) as the supported liquid membrane to extract psychoactive substances from plasma and whole blood. nih.govunit.no This microextraction technique provides excellent sample clean-up with minimal use of organic solvents. unit.no

The table below summarizes key analytical methodologies used for the detection and analysis of this compound and related applications.

Interactive Data Table: Analytical Methodologies

| Method | Matrix | Application | Key Parameters & Findings | Reference |

| GC-MS with RTL | Food Additives | Identification of flavouring compounds | Uses FLAVOR2 database for retention time and mass spectra comparison. | europa.eu |

| GC-MS | Plant Extracts | Identification of volatile components | Identified this compound as a major component in Boronia megastigma flower extracts. | utas.edu.au |

| Supported Liquid Membrane Extraction (SLME) | Wine | Extraction of Ochratoxin A | This compound used as the liquid membrane; Achieved ~7.5x concentration factor and 70-110% recovery. | dtu.dk |

| Parallel Artificial Liquid Membrane Extraction (PALME) | Plasma, Whole Blood | Extraction of new psychoactive substances | Utilized this compound with 1% trioctylamine as the liquid membrane for sample clean-up. | nih.govunit.no |

| Capillary GC-FID / GC-MS (SIM) | Biological Tissues | Quantification of Fluoroacetate | A dodecyl ester derivative was quantified with recoveries of ~80% from chicken muscle. | nih.gov |

Research on this compound as a Biochemical Reagent

This compound is recognized as a biochemical reagent used as a biological material or organic compound for life science research. medchemexpress.comchemsrc.commolnova.commedchemexpress.com Its utility stems from its specific physicochemical properties, including its long alkyl chain and ester group, which allow it to participate in and probe various biological systems.

Applications in Life Science Research

A significant application of this compound in life science research is in the field of chemical ecology, particularly in the study of insect pheromones. mdpi.comnih.gov It is a known component of the sex pheromone of several insect species, such as the false codling moth, Cryptophlebia leucotreta. journals.co.za In research, it is used as a bioactive semiochemical model to develop and optimize controlled-release formulations for pest management programs. mdpi.comnih.gov For example, studies have incorporated this compound into alginate-bentonite-based hydrogels and whey protein-acacia gum microcapsules to achieve slow, sustained release into the environment. mdpi.comresearchgate.netresearchgate.net

Interactions at the Molecular Level (e.g., Membrane Biology, Drug Delivery Systems)

The molecular structure of this compound, with its hydrophobic 12-carbon tail and polar acetate head, makes it and its derivatives surface-active molecules capable of interacting with biological membranes. This property is extensively explored in the development of drug delivery systems. A derivative, dodecyl-N,N-dimethylamino acetate (DDAA), has been identified as a potent penetration enhancer for transdermal drug delivery. rjpdft.comglobalresearchonline.netmdpi.com Research has shown that DDAA increases the permeation of various drugs, including indomethacin, 5-fluorouracil, and propranolol, across the skin. rjpdft.comnih.gov Its mechanism of action involves the disruption of the lipid bilayer of the stratum corneum, the skin's primary barrier. globalresearchonline.net DDAA has been found to be as effective, or in some cases more effective, than the well-known enhancer Azone, with the advantage of causing less skin irritation that is more quickly reversible. rjpdft.comglobalresearchonline.net

The interaction of molecules containing a dodecyl chain with lipid membranes is a fundamental area of research in membrane biology. Detergents like sodium dodecyl sulfate (B86663) (SDS) are widely used to solubilize membrane proteins by disrupting the lipid bilayer. thermofisher.comnih.govacs.org The hydrophobic dodecyl tail penetrates the nonpolar core of the membrane, while the polar head group interacts with the aqueous environment, leading to the formation of mixed micelles containing lipids, detergent, and protein. thermofisher.comresearchgate.net This process effectively extracts proteins from their native membrane environment, allowing for their purification and study. acs.org While this compound itself is not a classical detergent, the behavior of its derivatives and other dodecyl-containing compounds provides a clear model for its potential interactions at the molecular level, particularly in perturbing and integrating into lipid assemblies. medchemexpress.com This capability is fundamental to its role in enhancing drug delivery across biological membranes. mdpi.com

Environmental Fate and Ecotoxicology Research of Dodecyl Acetate

Environmental Degradation Pathways of Dodecyl Acetate (B1210297)

In the atmosphere, dodecyl acetate is not expected to persist. Although specific data is limited, its potential for degradation through atmospheric processes is considered. For instance, it is not expected to be susceptible to direct photolysis as it does not absorb light in the environmentally relevant UV spectrum.

Biodegradability Studies

Biodegradability is a key factor in determining the environmental persistence of this compound. Studies have shown that this compound is considered to be readily biodegradable. In a study using seawater, this compound was biodegraded by 68% over 28 days, meeting the criteria for ready biodegradability. europa.eu The biodegradation of similar compounds, like sodium dodecyl sulfate (B86663) (SDS), has been extensively studied, with various bacteria, including species of Pseudomonas and Acinetobacter, identified as capable of degrading it. researchgate.net The degradation process often begins with the enzymatic hydrolysis of the ester bond, followed by the further breakdown of the resulting alcohol and acid. For example, the bacterium Acinetobacter sp. strain NyZ410 has been shown to possess esterases that can hydrolyze this compound to 1-dodecanol (B7769020) and acetic acid. sjtu.edu.cn

Ecotoxicological Impact on Non-target Organisms

This compound has been shown to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com

Aquatic Ecotoxicity

The ecotoxicological effects of this compound on aquatic organisms have been a subject of research. It is classified as very toxic to aquatic life, with the potential for long-lasting effects. scbt.com

One study determined the toxic concentration of lauryl acetate (an alternative name for this compound) to goldfish (Carassius auratus) and rainbow trout (Salmo gairdnerii) to be 5.20 mg/L over a 6-hour observation period. chemicalbook.com The acute toxicity of similar compounds has also been investigated. For instance, the 96-hour LC50 of sodium dodecyl sulfate (SDS) for the planarian Dugesia japonica was found to be 3.20 mg/L. nih.gov

The following table summarizes available aquatic toxicity data for this compound and related compounds.

| Species | Compound | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Carassius auratus (Goldfish) | Lauryl acetate | Toxic Concentration | 5.20 | 6 hours | chemicalbook.com |

| Salmo gairdnerii (Rainbow trout) | Lauryl acetate | Toxic Concentration | 5.20 | 6 hours | chemicalbook.com |

| Dugesia japonica (Planarian) | Sodium dodecyl sulfate | LC50 | 3.20 | 96 hours | nih.gov |

Terrestrial Ecotoxicity

Information on the terrestrial ecotoxicology of this compound is more limited. However, some studies provide insights into the potential effects of related compounds on soil organisms. For example, a study on N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a related alkyl amine, reported an LD50 of >1000 mg/kg for the earthworm Eisenia fetida. diversey.com Another study on dodemorph (B108676) acetate, a fungicide, found an acute 14-day LC50 of > 824 mg/kg for earthworms. herts.ac.uk While these are different compounds, they provide a general indication of the potential toxicity of dodecyl-containing substances to soil invertebrates.

The following table presents available terrestrial toxicity data for compounds structurally related to this compound.

| Species | Compound | Endpoint | Value (mg/kg) | Exposure Time | Reference |

| Eisenia fetida (Earthworm) | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | LD50 | > 1000 | diversey.com | |

| Earthworms | Dodemorph acetate | LC50 | > 824 | 14 days | herts.ac.uk |

Computational and Theoretical Studies of Dodecyl Acetate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to create three-dimensional models of molecules and simulate their behavior over time. These techniques are instrumental in understanding how dodecyl acetate (B1210297) interacts with biological systems, particularly in the context of its role as a semiochemical.

Structure-Activity Relationship (SAR) analysis is a key computational approach that seeks to correlate the chemical structure of a molecule with its biological activity. For dodecyl acetate, SAR studies are particularly relevant to its function as an insect pheromone component.

Research has shown that the biological activity of acetate esters as insect pheromones is highly dependent on specific structural features. The acetate functional group, the length of the alkyl chain, and the presence and position of any double bonds are all critical for effective interaction with insect olfactory receptors.

In one study focusing on analogues of (Z)-8-dodecenyl acetate, the primary pheromone of the Oriental fruit moth (Cydia molesta), this compound was found to have significant inhibitory activity on the moth's response to the main pheromone. nih.gov This suggests that while this compound can bind to the receptor, it does not elicit the same behavioral response as the primary pheromone, thereby acting as an antagonist. The study highlighted the stringent requirements for both the shape and electron distribution of the acetate group for a productive receptor interaction. nih.gov

Table 1: SAR Findings for this compound in Selected Insect Species

| Insect Species | Role of this compound | Effect on Behavior |

| Cydia molesta (Oriental fruit moth) | Inhibitor/Antagonist | Reduces attraction to the primary pheromone. nih.gov |

| Gymnandrosoma aurantianum (Macadamia nut borer) | Synergist | Increases attraction to the primary pheromone. researchgate.net |

These examples underscore the importance of the precise molecular structure of this compound in determining its biological function, a central tenet of SAR analysis.

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a receptor, typically a protein. This method is used to understand the binding mechanism and energetics of the interaction. While specific docking studies exclusively focused on this compound are not widely published, research on related compounds and their interactions with insect odorant binding proteins (OBPs) and odorant receptors (ORs) provides valuable insights.

OBPs are soluble proteins in the insect sensillum lymph that are thought to bind and transport hydrophobic odorants like this compound to the ORs on the surface of olfactory neurons. Docking studies on these proteins have revealed key amino acid residues that form the binding pocket. For instance, studies on the OBP from the Oriental fruit moth have identified specific binding sites for its pheromone components, including dodecanol (B89629), the alcohol precursor to this compound. These binding pockets are typically hydrophobic, accommodating the long alkyl chain of the ligand, with specific polar residues available to form hydrogen bonds with the functional group, in this case, the ester.

Molecular docking simulations suggest that the binding of acetate esters to OBPs is primarily driven by hydrophobic interactions between the dodecyl chain and nonpolar amino acid residues within the binding cavity. The acetate group can form hydrogen bonds or dipole-dipole interactions with polar residues at the binding site, which helps to orient the ligand correctly.

Table 2: Predicted Interactions from Docking Studies of Acetate Esters with Insect OBPs

| Interaction Type | Ligand Moiety | Receptor Residues (Typical) |

| Hydrophobic Interactions | Dodecyl Chain | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrogen Bonding/Dipole-Dipole | Acetate Group | Threonine, Serine, Tyrosine, Arginine |

These computational docking studies are crucial for designing new pest control agents that can either mimic or block the natural pheromone response by targeting these specific ligand-receptor interactions.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetic properties of molecules. These methods can provide detailed information about the distribution of electrons, bond energies, and the stability of different molecular conformations.

For a molecule like this compound, quantum chemical calculations can be used to:

Determine the most stable conformation: The long, flexible dodecyl chain can adopt numerous conformations. Quantum calculations can identify the lowest energy (most stable) shapes of the molecule, which is important for understanding how it fits into a receptor binding pocket.

Analyze the electronic properties: These calculations can map the electron density and electrostatic potential of the molecule. This is particularly important for understanding the reactivity of the acetate group and its ability to form non-covalent interactions (like hydrogen bonds and van der Waals forces) with a receptor. For example, DFT studies on smaller esters like ethyl acetate have been used to elucidate the reaction mechanisms of esterification and hydrolysis by calculating the energy barriers of transition states. researchgate.net A similar approach can be applied to this compound to understand its chemical stability and reactivity.

Predict spectroscopic properties: Quantum chemistry can be used to predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

While comprehensive DFT studies specifically on this compound are limited in publicly available literature, the principles and methodologies have been well-established for fatty acid esters. For example, DFT calculations have been successfully used to predict the enthalpies of formation of long-chain esters with high accuracy by applying empirical corrections. researchgate.net

Table 3: Potential Applications of Quantum Chemical Calculations for this compound

| Property Calculated | Information Gained | Relevance |

| Conformational Energies | Most stable 3D structure | Understanding receptor fit and binding |

| Electrostatic Potential | Distribution of charge | Predicting sites for intermolecular interactions |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electronic reactivity | Understanding chemical stability and reaction mechanisms |

| Vibrational Frequencies | Infrared spectrum prediction | Structural confirmation and characterization |

Cheminformatics and Data Mining for this compound Research

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. Data mining of chemical and biological databases is a powerful approach to discover new relationships, predict properties, and identify novel compounds with desired activities.

This compound is included in numerous chemical and biological databases. A prominent example in the field of chemical ecology is The Pherobase , which is a comprehensive database of insect pheromones and semiochemicals. pherobase.com This database contains information on the occurrence of this compound in the pheromone blends of various insect species, along with its reported behavioral effects.

Cheminformatics tools can be applied to such databases for various purposes:

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of acetate esters and their corresponding biological activities (e.g., attractiveness to a particular insect species), QSAR models can be developed. These models use molecular descriptors (computationally derived properties of the molecules) to create a mathematical equation that predicts the activity of new, untested compounds. This approach can accelerate the discovery of new and more effective pest control agents.

Classification and Clustering: Data mining algorithms can be used to group compounds with similar properties or activities. For example, clustering a database of fragrance compounds could reveal groups of molecules with similar odor profiles, potentially identifying new applications for this compound or predicting its sensory characteristics.

Virtual Screening: Large chemical libraries can be computationally screened against a receptor model (from docking studies) or a QSAR model to identify promising new ligands. This in silico approach is much faster and more cost-effective than traditional high-throughput screening.

The use of cheminformatics in the study of fragrance and flavor compounds, a category to which this compound belongs, is an active area of research, aiming to predict properties like odor perception and skin absorption for safety assessments. researchgate.net

Conclusion and Future Perspectives in Dodecyl Acetate Research

Summary of Key Academic Contributions

Dodecyl acetate (B1210297) has been the subject of significant academic research, primarily due to its role as a semiochemical in the insect world. A major contribution has been its identification as a crucial component of the sex pheromone blend for numerous lepidopteran pests. Studies have identified it in the pheromone blend of the cabbage looper (Trichoplusia ni), the fall armyworm (Spodoptera frugiperda), the oriental fruit moth (Cydia molesta), the grape berry moth (Endopisa viteana), and the false codling moth (Cryptophlebia leucotreta). core.ac.ukpsu.eduoup.comncsu.edu In many of these species, dodecyl acetate functions as a secondary or minor component that, while not attractive on its own, is critical for modulating the behavioral response to the primary attractants. core.ac.uk

For instance, in the cabbage looper, this compound significantly increases the number of males that approach the pheromone source and enhances the time spent there. core.ac.uk Research has also demonstrated its role as a pheromone inhibitor in certain contexts, highlighting its complex function in chemical communication. psu.edu These discoveries have been foundational for the development of integrated pest management (IPM) strategies. Specifically, this compound is included in synthetic pheromone lures used for mating disruption, a technique aimed at controlling pest populations by interfering with their reproductive cycle. ncsu.edu

Beyond its role in entomology, academic contributions include the development of effective synthesis and purification methods, such as the acetylation of lauryl alcohol followed by flash chromatography. Another significant area of research has been the creation of advanced controlled-release formulations. To overcome the volatility and rapid degradation of this compound in the field, scientists have developed carrier systems like alginate-based hydrogels, sometimes modified with bentonite (B74815), to ensure a prolonged and steady release of the compound. mdpi.comnih.govresearchgate.net

Identification of Knowledge Gaps and Emerging Research Areas